
Lyngbyabellin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyngbyabellin B, also known as this compound, is a useful research compound. Its molecular formula is C28H40Cl2N4O7S2 and its molecular weight is 679.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
Lyngbyabellin B is characterized as a cyclic depsipeptide with a unique chemical structure that includes thiazole residues and chlorine substituents. The compound was first isolated from Lyngbya majuscula collected in Florida's Dry Tortugas National Park. Its planar structure was elucidated using 1D and 2D NMR spectroscopic methods, with stereochemistry determined through chiral gas chromatography/mass spectrometry analysis .
Cytotoxicity
This compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:
Cell Line | IC50 (µM) | Reference |
---|---|---|
KB (Carcinoma) | 0.15 | |
LoVo (Colorectal) | 1.22 | |
HeLa (Cervical) | 0.1 - 1.1 | |
CA46 (Lymphoma) | Not specified |
The compound has shown varying degrees of efficacy against different cell lines, indicating potential for development as an anticancer agent. Notably, it has been reported that this compound is slightly less cytotoxic than its analog, lyngbyabellin A, but still retains significant activity against human carcinoma cells .
Antifungal Activity
In addition to its anticancer properties, this compound demonstrates antifungal activity against Candida albicans. This effect was confirmed through bioassays indicating potent toxicity towards this common fungal pathogen . The compound's antifungal mechanism may involve disruption of cellular integrity or interference with fungal metabolism.
Antimalarial Properties
Recent studies have highlighted the antimalarial potential of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. The compound exhibits a notable antiplasmodial effect, contributing to its profile as a promising candidate for further research in malaria treatment .
Case Studies and Research Findings
Several studies have documented the bioactivity of this compound:
- Anticancer Studies : In vitro studies demonstrated that treatment with this compound reduced cell viability in various cancer cell lines, with IC50 values indicating substantial potency . For instance, in a study involving breast cancer cells (MCF7), the compound exhibited an IC50 value of approximately 0.31 µM, underscoring its potential as an anticancer therapeutic .
- Antifungal Efficacy : Research conducted on the antifungal properties revealed that this compound significantly inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections .
- Antimalarial Activity : A study assessing the antimalarial effects reported that this compound could inhibit the growth of Plasmodium falciparum, showcasing its potential role in developing new antimalarial drugs .
Propiedades
Fórmula molecular |
C28H40Cl2N4O7S2 |
---|---|
Peso molecular |
679.7 g/mol |
Nombre IUPAC |
(1S,7S,14S,18S)-14-(4,4-dichloropentyl)-18-(2-hydroxypropan-2-yl)-15,15-dimethyl-7-propan-2-yl-13,17-dioxa-9,20-dithia-3,6,22,23-tetrazatricyclo[17.2.1.18,11]tricosa-8(23),10,19(22)-triene-2,5,12,16-tetrone |
InChI |
InChI=1S/C28H40Cl2N4O7S2/c1-14(2)19-22-33-16(13-42-22)24(37)40-17(9-8-10-28(7,29)30)26(3,4)25(38)41-20(27(5,6)39)23-32-15(12-43-23)21(36)31-11-18(35)34-19/h13-15,17,19-20,39H,8-12H2,1-7H3,(H,31,36)(H,34,35)/t15-,17+,19+,20-/m1/s1 |
Clave InChI |
XZRCVAJXDSWDNB-DJABAAGCSA-N |
SMILES isomérico |
CC(C)[C@H]1C2=NC(=CS2)C(=O)O[C@H](C(C(=O)O[C@H](C3=N[C@H](CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |
SMILES canónico |
CC(C)C1C2=NC(=CS2)C(=O)OC(C(C(=O)OC(C3=NC(CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |
Sinónimos |
lyngbyabellin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.